N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE
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Overview
Description
N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methylphenyl isothiocyanate with an appropriate amine under controlled conditions.
Piperazine Derivative Formation: The thiazole derivative is then reacted with piperazine to form the piperazino-thiazole intermediate.
Final Coupling: The intermediate is coupled with 4-(dimethylamino)benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
In medicine, N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
[4-(Dimethylamino)phenyl]phenylmethanone: A simpler analog with similar functional groups.
Bis[4-(dimethylamino)phenyl]methanone: Another related compound with two dimethylamino groups.
Uniqueness
The uniqueness of N,N-DIMETHYL-4-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}ANILINE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C23H26N4OS |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H26N4OS/c1-17-4-6-18(7-5-17)21-16-29-23(24-21)27-14-12-26(13-15-27)22(28)19-8-10-20(11-9-19)25(2)3/h4-11,16H,12-15H2,1-3H3 |
InChI Key |
XDAYPRGHAIXCMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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